molecular formula C16H15N3O3 B2968907 3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide CAS No. 303996-52-3

3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide

Cat. No.: B2968907
CAS No.: 303996-52-3
M. Wt: 297.314
InChI Key: XTQNMADRVRGJPB-ATVHPVEESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide typically involves the reaction of aniline with a suitable carbonyl compound to form the anilinocarbonyl intermediate. This intermediate is then reacted with an appropriate oxime to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

3-{[(Anilinocarbonyl)oxy]imino}-N-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Anilinocarbonyl)oxy]imino}-N-phenylpropanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-(3-anilino-3-oxopropylidene)amino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-15(18-13-7-3-1-4-8-13)11-12-17-22-16(21)19-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,20)(H,19,21)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQNMADRVRGJPB-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC=NOC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C/C=N\OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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